REACTION_SMILES
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[CH3:64][O-:65].[CH3:67][N:68]([CH2:69][CH2:70][O:71][c:72]1[c:73]([C:74]#[N:75])[cH:76][cH:77][cH:78][cH:79]1)[CH3:80].[CH3:81][N:82]1[CH2:83][CH2:84][N:85]([CH3:86])[C:87]1=[O:88].[CH:1]1([CH3:2])[CH2:3][CH2:4][CH:5]([CH:6]([CH3:7])[CH3:8])[CH:9]([Si:10]([S:31][Si:11]([CH:12]2[CH:13]([CH:14]([CH3:15])[CH3:16])[CH2:17][CH2:18][CH:19]([CH3:20])[CH2:21]2)([CH:22]2[CH:23]([CH:24]([CH3:25])[CH3:26])[CH2:27][CH2:28][CH:29]([CH3:30])[CH2:32]2)[CH:33]2[CH:34]([CH:35]([CH3:36])[CH3:37])[CH2:38][CH2:39][CH:40]([CH3:41])[CH2:42]2)([CH:43]2[CH:44]([CH:45]([CH3:46])[CH3:47])[CH2:48][CH2:49][CH:50]([CH3:51])[CH2:52]2)[CH:53]2[CH:54]([CH:55]([CH3:56])[CH3:57])[CH2:58][CH2:59][CH:60]([CH3:61])[CH2:62]2)[CH2:63]1.[Na+:66]>>[S:31]=[C:74]([c:73]1[c:72]([O:71][CH2:70][CH2:69][N:68]([CH3:67])[CH3:80])[cH:79][cH:78][cH:77][cH:76]1)[NH2:75]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCOc1ccccc1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(C)C1=O
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Name
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CC1CCC(C(C)C)C([Si](S[Si](C2CC(C)CCC2C(C)C)(C2CC(C)CCC2C(C)C)C2CC(C)CCC2C(C)C)(C2CC(C)CCC2C(C)C)C2CC(C)CCC2C(C)C)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCC(C(C)C)C([Si](S[Si](C2CC(C)CCC2C(C)C)(C2CC(C)CCC2C(C)C)C2CC(C)CCC2C(C)C)(C2CC(C)CCC2C(C)C)C2CC(C)CCC2C(C)C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CN(C)CCOc1ccccc1C(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |